molecular formula C12H12BrN B13588081 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile

1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile

Cat. No.: B13588081
M. Wt: 250.13 g/mol
InChI Key: VYLSGKJYMNGTTI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenylcyclobutane derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrN/c1-9-3-4-10(11(13)7-9)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI Key

VYLSGKJYMNGTTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCC2)C#N)Br

Origin of Product

United States

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